5-Methyl-2-heptene

Catalog No.
S1949050
CAS No.
22487-87-2
M.F
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-heptene

CAS Number

22487-87-2

Product Name

5-Methyl-2-heptene

IUPAC Name

5-methylhept-2-ene

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3

InChI Key

VIHUHUGDEZCPDK-UHFFFAOYSA-N

SMILES

CCC(C)CC=CC

Canonical SMILES

CCC(C)CC=CC

Isomeric SMILES

CCC(C)C/C=C/C

5-Methyl-2-heptene is an organic compound with the molecular formula C8H16C_8H_{16} and a molecular weight of 112.22 g/mol. It is classified as an alkene, characterized by the presence of a carbon-carbon double bond. This compound can exist in multiple isomeric forms, including cis and trans configurations, which differ in the spatial arrangement of groups around the double bond. The structural formula can be represented as:

text
CH3 |CH3-CH2-CH=CH-CH2-CH3

5-Methyl-2-heptene is a colorless to pale yellow liquid at room temperature and is known for its flammability and potential health hazards upon exposure. It is typically produced through various synthesis methods and has applications in chemical synthesis and research.

As with most organic solvents, 5-methyl-2-heptene is likely flammable and may pose inhalation hazards. Specific data on its toxicity is not readily available. However, it is advisable to handle it with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood in a well-ventilated area [].

Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen across the double bond can convert 5-methyl-2-heptene into 5-methylheptane.
  • Hydrohalogenation: Reaction with hydrogen halides (e.g., HCl) leads to the formation of alkyl halides.
  • Polymerization: Under specific conditions, it can undergo polymerization to form larger hydrocarbon chains.
  • Oxidation: It can be oxidized to form alcohols or ketones depending on the conditions used.

These reactions are essential for producing various derivatives that have further applications in organic chemistry.

5-Methyl-2-heptene can be synthesized through several methods:

  • Catalytic Dehydrogenation: This method involves the dehydrogenation of 5-methyl-3-heptanol using catalysts such as platinum or palladium under controlled conditions.
  • Elimination Reactions: Starting from alcohols like 5-methyl-3-heptanol, dehydration reactions can yield 5-methyl-2-heptene using acid catalysts.
  • Isomerization: The rearrangement of other heptenes in the presence of acid catalysts can also produce 5-methyl-2-heptene.
  • Biomass Conversion: Recent studies have explored converting biomass-derived ketones to produce alkenes like 5-methyl-2-heptene using bifunctional catalysts under mild conditions .

5-Methyl-2-heptene has several applications:

  • Chemical Intermediate: It serves as a precursor for synthesizing various chemicals, including fragrances and flavoring agents.
  • Research Tool: Its unique structure makes it valuable in studies related to organic synthesis and reaction mechanisms.
  • Fuel Additives: Due to its hydrocarbon nature, it may be considered for use in fuel formulations to enhance performance characteristics.

Several compounds share structural similarities with 5-methyl-2-heptene, each possessing unique properties:

Compound NameMolecular FormulaKey Characteristics
6-Methyl-5-hepten-2-oneC8H14OC_8H_{14}OContains a ketone functional group; different reactivity profile.
3-Methyl-1-penteneC6H12C_6H_{12}Shorter chain; more reactive due to terminal double bond.
4-Methyl-1-penteneC6H12C_6H_{12}Similar structure but different position of double bond; used in polymer synthesis.

The uniqueness of 5-methyl-2-heptene lies in its specific carbon skeleton and position of the double bond, which influences its reactivity and applications compared to these similar compounds.

XLogP3

3.4

Exact Mass

112.125200510 g/mol

Monoisotopic Mass

112.125200510 g/mol

Heavy Atom Count

8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard]

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Dates

Modify: 2023-08-16

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